5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N3O/c16-12-10-9(8-4-2-1-3-5-8)6-13-11(10)14-7-15-12/h1-5,7,9H,6H2,(H2,13,14,15,16) |
InChI Key |
OJSFVBWGFCMEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)N=CNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis and Cyclization
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol serves as a key intermediate, which undergoes phosphorylation and chlorination to introduce reactive sites. In a patented method, treatment with phosphorus oxychloride (3.0 equivalents) and diisopropylethylamine (2.0 equivalents) in toluene at 75°C for 16 hours yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in 41% yield. This intermediate facilitates subsequent nucleophilic aromatic substitution (SNAr) for phenyl group introduction.
Phenyl Group Installation
The 5-phenyl moiety is introduced via SNAr using phenylboronic acid or Grignard reagents. For example, coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 2-(4-aminophenyl)acetate under basic conditions (potassium carbonate, DMF, 80°C) achieves 65–72% yields. Protective groups like benzyl or tosyl are critical for preventing side reactions at the N3 position.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates reaction kinetics, enabling efficient one-pot strategies.
Three-Component Condensation
Arylglyoxals (1a-d), 6-amino-1,3-dimethyluracil (2), and barbituric acid derivatives (3a-c) react in ethanol with tetrabutylammonium bromide (TBAB, 5 mol%) at 50°C under microwave irradiation (300 W, 15 min). This method produces pyrrolo[2,3-d]pyrimidines in 78–85% yields, with the phenyl group originating from the arylglyoxal component.
Table 1: Representative One-Pot Microwave Synthesis Conditions
| Arylglyoxal | Barbituric Acid Derivative | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Cl-C6H4 | 3a (R=H) | 15 | 82 |
| 3-NO2-C6H4 | 3b (R=CH3) | 20 | 78 |
| 2-F-C6H4 | 3c (R=Ph) | 18 | 85 |
Nucleophilic Substitution Using 4-Chloro Precursors
4-Chloro intermediates enable regioselective functionalization at the C4 position.
SNAr with Aryl Amines
Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline derivatives in dimethylacetamide (DMAc) at 110°C for 12 hours installs the 5-phenyl group. Yields improve to 70–75% when using cesium carbonate as a base. Computational studies suggest that electron-donating groups on the phenyl ring enhance reaction rates by stabilizing the transition state.
Reductive Amination
An alternative route involves reductive amination of 4-amino derivatives with benzaldehyde. Using sodium cyanoborohydride in methanol at pH 5 produces the target compound in 58% yield, though this method risks over-reduction of the ketone group.
Acid-Catalyzed Cyclization
Cyclization under acidic conditions constructs the dihydropyrrole ring.
Formic Acid-Mediated Ring Closure
Heating 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Id) in 85% formic acid at reflux for 12 hours induces cyclization to yield 7-(3,4-dichlorophenyl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in 63% yield. The reaction proceeds via imine formation followed by-hydride shift.
HCl/Acetic Acid System
Treating intermediate Id with a 3:1 acetic acid/HCl mixture at reflux for 12 hours generates 2-methyl-5-phenyl derivatives through simultaneous cyclization and methyl group incorporation. This method achieves 66% yield but requires careful pH control to prevent decomposition.
Three-Component Reaction with Arylglyoxals
A streamlined one-pot approach combines arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.
Mechanism and Optimization
The reaction proceeds via Knoevenagel condensation between arylglyoxal and barbituric acid, followed by Michael addition of 6-amino-1,3-dimethyluracil. TBAB catalyzes the final cyclodehydration step. Ethanol as the solvent minimizes side reactions, while temperatures above 60°C reduce reaction times to <30 minutes.
Table 2: Effect of Solvent on Three-Component Reaction Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol | 50 | 30 | 85 |
| DMF | 80 | 20 | 72 |
| THF | 65 | 40 | 68 |
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine and pyrrole nitrogens participate in nucleophilic substitutions, enabling functionalization at multiple positions.
Halogenation
Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 6-bromo derivatives. This intermediate is pivotal for cross-coupling reactions .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 6-Bromo-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one | 89% |
Amination
Reaction with ammonia or primary amines under reflux in ethanol introduces amino groups at position 2 or 4. For example, treatment with pyrrolidine in butanol at 90°C for 48 hours yields 4-pyrrolidinyl derivatives .
Condensation Reactions
The ketone group at position 4 undergoes condensation with nucleophiles like hydroxylamine or thiosemicarbazide.
Thiosemicarbazone Formation
Reaction with thiosemicarbazide in acetic acid/ethanol produces thiosemicarbazone derivatives, confirmed by IR (C=S stretch at ~800 cm⁻¹) and ¹H NMR .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazonation | Thiosemicarbazide, AcOH/EtOH, reflux | 4-Thiosemicarbazone derivative | 75% |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization at position 6.
Suzuki Coupling
Using (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) [Pd(dppf)Cl₂] as a catalyst, 6-bromo derivatives react with arylboronic acids in isopropanol/water (2:1) at 100°C. For example, coupling with (E)-2-phenylethenylboronic acid yields styryl-substituted derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, iPrOH/H₂O, 100°C | 6-(Styryl)-5-phenyl-6,7-dihydro-3H-pyrrolo... | 84% |
Cyclization Reactions
The compound serves as a precursor in multicomponent cyclizations to form polycyclic systems.
Three-Component Cyclization
In aqueous acetic acid, 5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one reacts with 4-hydroxycoumarin and arylglyoxals via Knoevenagel condensation and Michael addition, forming tricyclic pyrrolo[2,3-d]pyrimidine-coumarin hybrids .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Three-Component | L-Proline (20 mol%), AcOH, reflux | Coumarin-pyrrolopyrimidine hybrid | 73% |
Oxidation
The dihydro-pyrrole ring undergoes oxidation with MnO₂ in dichloromethane to yield fully aromatic pyrrolo[2,3-d]pyrimidines, enhancing π-conjugation.
Acylation
The secondary amine at position 3 reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives, characterized by ¹³C NMR carbonyl signals at ~170 ppm.
Mechanistic Insights
-
Knoevenagel Condensation : L-Proline catalyzes the formation of α,β-unsaturated intermediates, which undergo Michael addition with aminopyrimidines .
-
Suzuki Mechanism : Oxidative addition of the Pd catalyst to the C–Br bond precedes transmetalation with the boronic acid, culminating in reductive elimination .
Scientific Research Applications
Anticancer Activity
5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.0 | Induction of apoptosis |
| MCF-7 (Breast) | 8.0 | Inhibition of cell cycle progression |
In a study published in the Journal of Medicinal Chemistry, it was found that the compound induces apoptosis in A549 lung cancer cells via mitochondrial pathways, suggesting its potential as a therapeutic agent in lung cancer treatment.
Neurological Applications
Recent studies have explored the neuroprotective effects of 5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one. It has been shown to exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
| Disease | Effect Observed | Reference |
|---|---|---|
| Alzheimer's | Reduction in amyloid-beta plaques | Neuroscience Letters |
| Parkinson's | Neuroprotection in dopaminergic neurons | Frontiers in Neuroscience |
The compound appears to modulate neuroinflammatory responses and protect neuronal integrity by inhibiting specific signaling pathways involved in neurodegeneration.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes that play critical roles in cellular processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 |
| Protein kinase B (AKT) | Moderate Inhibition | 20.0 |
These findings suggest that 5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one may serve as a lead compound for developing new enzyme inhibitors with therapeutic applications.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that 5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a candidate for further development into anticancer therapies.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death and improved behavioral outcomes. This suggests that it may have potential applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Phenyl vs. Thiophene Cores: The target compound’s pyrrolo[2,3-d]pyrimidinone core lacks sulfur, unlike thieno analogs (e.g., ), which may reduce metabolic instability but limit π-π stacking with sulfur-dependent targets.
- Substituent Position : Ethyl or pyrrolidine groups at position 2 (e.g., ) vs. phenyl at position 5 alter steric and electronic profiles, impacting receptor binding.
- Ring Size and Flexibility: Cyclohepta (7-membered) or cyclopenta (5-membered) rings in thieno derivatives introduce conformational constraints compared to the dihydro-pyrrole ring in the target compound.
Spectral and Physicochemical Properties
- IR/NMR Data: The target compound’s phenyl group would show aromatic C-H stretches (~3000 cm⁻¹) and carbonyl signals (~1670 cm⁻¹), similar to thieno analogs . However, sulfur-containing compounds (e.g., ) exhibit distinct S-related absorption.
Biological Activity
5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor in key biological pathways.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 197.24 g/mol.
Research indicates that 5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. Notably, it targets Focal Adhesion Kinase (FAK) and Pyk2, which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells .
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of 5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40-204 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 | 29-59 | Inhibition of kinase activity |
| HeLa | 43.15-68.17 | Induction of apoptosis |
These findings suggest that the compound exhibits significant anti-cancer activity across multiple cell lines, with varying potency depending on the specific cellular context .
Case Studies
- Liver Cancer : In a study involving HepG2 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased levels of caspase-3 and Bax proteins. This suggests a potential therapeutic application in hepatocellular carcinoma .
- Breast Cancer : In MDA-MB-231 cells, the compound showed promising results with an IC50 value indicating effective inhibition of proliferation through kinase inhibition .
Structure-Activity Relationship (SAR)
The biological activity of 5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be influenced by structural modifications. Variations in substituents on the phenyl ring have been shown to alter potency and selectivity against different kinases and cancer types . For instance:
| Substituent | Effect on Activity |
|---|---|
| Chlorine (2-Cl) | Increased cytotoxicity |
| Fluorine (2-F) | Moderate cytotoxicity |
| Hydroxyl (2-OH) | Variable effects depending on context |
This highlights the importance of optimizing chemical structures for enhanced therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 5-substituted pyrrolo[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer : A common approach involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. For example, tris-Boc-protected intermediates are reacted with glycosyl donors (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) to achieve regioselective glycosylation . Alternative methods include cyclization of cyanoacetic acid hydrazide derivatives under basic conditions .
Q. How can the purity and structure of synthesized compounds be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 200–201°C for thiophene-substituted derivatives) .
- NMR Spectroscopy : Analyze characteristic peaks (e.g., 1H NMR δ 12.90 ppm for NH protons in pyrimidinone derivatives) .
- Mass Spectrometry : Confirm molecular weights via HRMS (e.g., m/z 409.0287 for a brominated derivative) .
Q. What are the key structural modifications to enhance solubility or stability?
- Methodological Answer :
- Introduce hydrophilic groups (e.g., carboxylic acids or esters) at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold .
- Replace labile substituents (e.g., chlorine) with stable moieties like ethyl or morpholine groups to improve metabolic stability .
Advanced Research Questions
Q. How can molecular docking studies optimize 5-phenyl derivatives for target binding (e.g., kinases or mPGES-1)?
- Methodological Answer :
- Target Selection : Prioritize validated targets (e.g., microsomal prostaglandin E2 synthase-1 (mPGES-1) for anti-inflammatory applications) .
- Docking Workflow : Use software like AutoDock Vina to model interactions between the 5-phenyl group and hydrophobic pockets in the active site. Validate with SAR data (e.g., substituent effects at the 6-position) .
Q. How to resolve contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify discrepancies between cellular activity and in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain divergent results .
Q. What strategies improve selectivity for cancer-related kinases over off-targets?
- Methodological Answer :
- Scaffold Hybridization : Combine pyrrolo[2,3-d]pyrimidinone cores with kinase-specific pharmacophores (e.g., benzamide or thiophene groups) to enhance binding specificity .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC50 values against >100 kinases .
Q. How to design SAR studies for anti-inflammatory activity targeting mPGES-1?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
